molecular formula C23H18Br2N4O5 B15013183 2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)

2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate (non-preferred name)

Cat. No.: B15013183
M. Wt: 590.2 g/mol
InChI Key: KWXLFKLRWNIPSK-KKMKTNMSSA-N
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Description

2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, nitro, and hydrazinylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of 2-methylphenylamine with acetic anhydride to form an acetylated product, which is then reacted with hydrazine to form the hydrazinylidene intermediate.

    Bromination and nitration: The intermediate is then subjected to bromination and nitration reactions to introduce the bromine and nitro groups at specific positions on the aromatic ring.

    Esterification: The final step involves the esterification of the brominated and nitrated intermediate with 4-bromobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles.

    Reduction reactions: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Oxidation reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Major Products Formed

    Substitution reactions: Products with different substituents replacing the bromine atoms.

    Reduction reactions: Products with amino groups replacing the nitro groups.

    Oxidation reactions: Various oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: A simpler compound with a similar brominated aromatic structure.

    Methyl 4-bromobenzoate: Another brominated aromatic compound with different substitution patterns.

    2-Bromobenzaldehyde: A brominated aromatic compound with an aldehyde group.

Uniqueness

2-bromo-6-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]-4-nitrophenyl 4-bromobenzoate is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for research and industrial applications, offering more opportunities for modification and functionalization compared to simpler brominated aromatic compounds.

Properties

Molecular Formula

C23H18Br2N4O5

Molecular Weight

590.2 g/mol

IUPAC Name

[2-bromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate

InChI

InChI=1S/C23H18Br2N4O5/c1-14-4-2-3-5-20(14)26-13-21(30)28-27-12-16-10-18(29(32)33)11-19(25)22(16)34-23(31)15-6-8-17(24)9-7-15/h2-12,26H,13H2,1H3,(H,28,30)/b27-12+

InChI Key

KWXLFKLRWNIPSK-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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